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molecular formula C14H6ClNO4 B8787421 1-Nitro-8-chloroanthraquinone CAS No. 129-38-4

1-Nitro-8-chloroanthraquinone

Cat. No. B8787421
M. Wt: 287.65 g/mol
InChI Key: DPXBPDAJRIKYIA-UHFFFAOYSA-N
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Patent
US04021456

Procedure details

28.8 parts of 1-nitro-8-chloroanthraquinone are heated for 5 hours at boiling temperature in 160 parts of tetrahydronaphthalene. The remainder of the process is carried out as described in Example 4 to yield 20.2 parts of 1-amino-8-chloroanthraquinone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][C:14]=3[Cl:19])[C:9](=[O:20])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.C1C2C(=CC=CC=2)CCC1>>[NH2:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][C:14]=3[Cl:19])[C:9](=[O:20])[C:8]=2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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